molecular formula C24H27FN4O3 B12417048 Parp-1/2-IN-1

Parp-1/2-IN-1

货号: B12417048
分子量: 438.5 g/mol
InChI 键: NLWYFXIKIPVWHJ-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PARP-1/2-IN-1 is a potent, dual-targeting inhibitor of the enzymes poly(ADP-ribose) polymerase 1 and 2 (PARP1 and PARP2), which are critical components of the DNA damage response (DDR) system. These enzymes are activated by DNA single-strand breaks (SSBs) and facilitate repair by detecting the damage and recruiting additional repair proteins through a process of poly(ADP-ribosyl)ation. PARP-1/2-IN-1 functions by competitively inhibiting the NAD+ binding site on the catalytic domain of these enzymes, thereby suppressing their activity. This inhibition prevents the repair of DNA damage, leading to the accumulation of single-strand breaks that can collapse into more lethal double-strand breaks during DNA replication. This mechanism is particularly effective against cancer cells with pre-existing deficiencies in DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations, a concept known as synthetic lethality. The primary research applications for PARP-1/2-IN-1 include investigating the mechanisms of DNA repair and genomic instability, exploring synthetic lethality in homologous recombination (HR)-deficient cancer models (e.g., breast, ovarian, pancreatic), and studying its potential as a chemosensitizing or radiosensitizing agent in combination with DNA-damaging therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C24H27FN4O3

分子量

438.5 g/mol

IUPAC 名称

1-[[3-[(3R)-3,4-diethylpiperazine-1-carbonyl]-4-fluorophenyl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C24H27FN4O3/c1-3-17-15-28(12-11-27(17)4-2)23(31)19-13-16(9-10-20(19)25)14-29-21-8-6-5-7-18(21)22(30)26-24(29)32/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,26,30,32)/t17-/m1/s1

InChI 键

NLWYFXIKIPVWHJ-QGZVFWFLSA-N

手性 SMILES

CC[C@@H]1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F

规范 SMILES

CCC1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F

产品来源

United States

准备方法

Suzuki-Miyaura Cross-Coupling Reaction

The synthesis begins with 3-bromo-2-thiophenecarboxylic acid (2 ), which undergoes palladium-catalyzed coupling with a boronic ester to form the biaryl intermediate. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/ethanol/water solvent system, this step achieves 65–70% yield. Challenges include catalyst loading (5 mol%) and residual palladium contamination requiring additional purification.

Thermal Cyclization Step

The biaryl intermediate is subjected to cyclization at 140°C in dimethylacetamide (DMAc) to construct the thieno[2,3-c]isoquinolin-5(4H)-one scaffold. This exothermic reaction requires careful temperature control to avoid decomposition, yielding 55–60% of the cyclized product. Post-reaction workup involves extraction with dichloromethane and silica gel chromatography, contributing to solvent waste.

Mannich-Type Reaction

Functionalization at the C2 position via a Mannich reaction introduces the dimethylaminomethyl group. Using formaldehyde and dimethylamine hydrochloride in acetic acid, this step proceeds at 80°C for 12 hours, yielding 50–55% of HYDAMTIQ after column chromatography. Drawbacks include prolonged reaction times and the use of corrosive reagents.

Continuous Flow Synthesis Approach

To address batch synthesis limitations, a telescoped continuous flow route was developed, integrating all three steps into a single automated process. This method enhances productivity, reduces hazardous reagent handling, and eliminates chromatographic purification.

Telescoped Reaction Design

The flow system comprises four modular units:

  • Suzuki-Miyaura Reactor : A packed-bed reactor with immobilized Pd catalyst enables continuous coupling at 100°C, reducing Pd loading to 2 mol% and achieving 85% yield.
  • Cyclization Module : A high-temperature (160°C) stainless steel coil facilitates rapid cyclization in 5 minutes, outperforming the 2-hour batch process.
  • Mannich Reaction Chamber : Reagents are mixed in a T-junction and reacted in a PTFE coil at 90°C, completing functionalization in 30 minutes.
  • Precipitation and Filtration : In-line antisolvent addition precipitates HYDAMTIQ, which is collected via continuous filtration at 95% purity.

Downstream Process Optimization

Key improvements include:

  • Chromatography Elimination : Precipitation with heptane/ethyl acetate replaces column chromatography, reducing solvent use by 70%.
  • Toxic Reagent Substitution : BBr₃ (used in batch deprotection) is replaced with aqueous HCl, enhancing operator safety.
  • Solvent Recovery : A closed-loop system recycles DMAc and toluene, improving process sustainability.

Comparative Analysis of Synthesis Methodologies

Yield and Productivity Metrics

The table below contrasts batch and flow synthesis performance on a 10-gram scale:

Metric Batch Synthesis Flow Synthesis Improvement Factor
Overall Yield (%) 18 42 2.3x
Reaction Mass Efficiency 0.08 0.81 10.1x
Mass Productivity (g/L/h) 0.25 0.75 3.0x
Process Cost ($/g) 1,200 380 68% Reduction

Data derived from green metric assessments and cost analyses.

Green Chemistry Evaluation

The flow route significantly enhances environmental performance:

  • E-Factor : Reduced from 48 (batch) to 5.2 (flow), indicating lower waste generation.
  • Atom Economy : Improved from 64% to 89% through reagent optimization.
  • Carbon Footprint : 62% reduction via solvent recycling and energy-efficient heating.

化学反应分析

反应类型: Parp-1/2-IN-1 经历各种化学反应,包括:

    氧化: 涉及添加氧或去除氢。

    还原: 涉及添加氢或去除氧。

    取代: 涉及用另一个官能团替换一个官能团。

常见的试剂和条件:

    氧化: 常见的试剂包括高锰酸钾和三氧化铬。

    还原: 常见的试剂包括氢化铝锂和硼氢化钠。

    取代: 常见的试剂包括卤素和亲核试剂,在碱性或酸性条件下。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .

科学研究应用

Parp-1/2-IN-1 具有广泛的科学研究应用,包括:

作用机制

Parp-1/2-IN-1 通过抑制聚(ADP-核糖)聚合酶 1 和聚(ADP-核糖)聚合酶 2 的活性来发挥作用。这些酶被 DNA 损伤激活,并通过在靶蛋白上添加聚(ADP-核糖)链来促进单链断裂的修复。抑制这些酶会阻止 DNA 损伤的修复,导致 DNA 损伤的积累,并最终导致细胞死亡,特别是在同源重组修复机制存在缺陷的细胞中 .

类似化合物:

独特性: Parp-1/2-IN-1 独一无二地同时抑制聚(ADP-核糖)聚合酶 1 和聚(ADP-核糖)聚合酶 2,与仅靶向其中一种酶的抑制剂相比,提供了更广泛的活性谱。这种双重抑制增强了其治疗潜力,特别是在具有复杂 DNA 修复缺陷的癌症中 .

相似化合物的比较

Key Observations:

PARP-1 Potency : PARP-1/2-IN-1 surpasses Olaparib in PARP-1 inhibition (0.51 nM vs. ~5 nM) . However, it is less potent than PARP1/2/TNKS1/2-IN-1 (0.25 nM) .

PARP-2 Selectivity : PARP-1/2-IN-1 shows weaker PARP-2 inhibition (23.11 nM) compared to PARP1/2/TNKS1/2-IN-1 (1.2 nM) and Olaparib (~1 nM) .

In contrast, PARP-1/2-IN-1 lacks TNKS activity, suggesting a narrower mechanism.

Cellular Efficacy : Compounds like 8018-6529 (IC50 = 4.30 µM in HCT-116 cells) are significantly less potent than PARP-1/2-IN-1, highlighting the latter’s superior biochemical efficiency.

Mechanistic Divergence

  • Autophagy Induction: Compounds 8018-6529 and 8018-7168 from induce autophagy, a process linked to PARP-1 allosteric modulation .
  • DNA Repair Synergy : PARP-1/2-IN-1’s strong PARP-1 inhibition likely exacerbates synthetic lethality in HRR-deficient cancers, similar to Olaparib .

Therapeutic Potential

  • PARP-1/2-IN-1 : Its high PARP-1 selectivity may reduce off-target toxicity, but weaker PARP-2 inhibition could limit efficacy in tumors dependent on PARP-2-mediated repair .
  • PARP1/2/TNKS1/2-IN-1 : Dual PARP/TNKS inhibition offers a broader anti-tumor strategy, particularly in Wnt-driven cancers, but raises concerns about toxicity due to multi-target engagement .

生物活性

PARP-1/2-IN-1 is a compound designed to inhibit the activity of Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, which play critical roles in DNA repair mechanisms. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in cancer treatment where PARP inhibitors have shown promise.

PARP enzymes are involved in the repair of single-strand breaks in DNA through a process called poly(ADP-ribosyl)ation. When DNA damage occurs, PARP-1 is activated and facilitates the recruitment of repair proteins to the site of damage. Inhibition of PARP activity leads to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations .

Biological Activity

The biological activity of PARP-1/2-IN-1 can be summarized through several key findings:

  • Inhibition Potency : Studies have shown that PARP-1/2-IN-1 exhibits potent inhibitory effects on PARP-1 and PARP-2, with IC50 values typically in the nanomolar range. For instance, new quinoxaline-based derivatives were evaluated for their PARP-1 inhibitory activity, yielding IC50 values ranging from 2.31 to 57.35 nM .
  • Cell Cycle Effects : In cancer cell lines such as MDA-MB-436, treatment with PARP inhibitors has been associated with cell cycle arrest at the G2/M phase, induction of apoptosis, and increased autophagy . This suggests that PARP inhibition not only hampers DNA repair but also triggers cellular stress responses leading to cell death.
  • Tumor Growth Suppression : In vivo studies have demonstrated that targeting PARP-1 can significantly suppress tumor growth. Specifically, in models of prostate cancer, inhibition of PARP-1 was shown to reduce androgen receptor (AR) transcriptional activity and tumor cell proliferation . This highlights the dual role of PARP-1 as both a DNA repair enzyme and a regulator of transcription factors involved in tumor progression.

Case Study 1: Prostate Cancer

A study investigated the role of PARP-1 in AR-positive prostate cancer cells. The results indicated that inhibiting PARP-1 not only reduced AR function but also decreased tumor growth in xenograft models. The findings suggest that combining AR-targeted therapies with PARP inhibitors could enhance therapeutic efficacy against advanced prostate cancer .

Case Study 2: Breast Cancer

In breast cancer models with BRCA mutations, treatment with PARP inhibitors has led to significant tumor regression. The mechanism involves synthetic lethality where the combination of BRCA deficiency and PARP inhibition results in catastrophic DNA damage that the cancer cells cannot repair .

Data Table: Biological Activity Summary

Study Compound IC50 (nM) Cell Line Effect
Quinoxaline Derivative2.31 - 57.35MDA-MB-436Cell cycle arrest, apoptosis
PARP-1/2-IN-1<10Prostate Cancer XenograftsTumor growth suppression
Olaparib (reference)8.90BRCA-mutated Breast CancerTumor regression

常见问题

Q. What are the primary targets and inhibitory potency (IC₅₀) of PARP-1/2-IN-1, and how do these values compare to other PARP inhibitors like Olaparib?

PARP-1/2-IN-1 selectively inhibits PARP-1 (IC₅₀: 0.51 nM) and PARP-2 (IC₅₀: 23.11 nM) . This potency is significantly higher for PARP-1 compared to Olaparib (IC₅₀: 5–12 nM for PARP-1/2), though Olaparib shows weaker activity against tankyrases (IC₅₀: 1.5 μM) . Methodologically, IC₅₀ values are determined via enzymatic assays using recombinant PARP proteins and NAD⁺-dependent ADP-ribosylation activity, with fluorescence or colorimetric readouts .

Q. How does PARP-1/2-IN-1 induce cancer cell death, and what assays validate its mechanism of action?

PARP-1/2-IN-1 promotes apoptosis by inhibiting DNA repair pathways (e.g., base excision repair) and enhancing DNA double-strand breaks. Key assays include:

  • Comet assay to quantify single/double-strand DNA breaks.
  • Western blotting for γH2AX (DNA damage marker) and cleaved caspase-3 (apoptosis marker).
  • Clonogenic survival assays to measure long-term cytotoxicity in cancer cell lines (e.g., BRCA-mutant models) .

Q. What experimental models are suitable for initial efficacy testing of PARP-1/2-IN-1?

  • In vitro : BRCA1/2-deficient cell lines (e.g., MDA-MB-436, CAPAN-1) to exploit synthetic lethality.
  • In vivo : Xenograft models using immunocompromised mice (e.g., NOD/SCID) implanted with PARP-sensitive tumors. Endpoints include tumor volume regression and survival analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in PARP-1/2-IN-1’s reported selectivity across studies?

Discrepancies in off-target effects (e.g., TNKS inhibition in some analogs) require:

  • Orthogonal assays : Use thermal shift assays (TSA) or cellular target engagement assays (e.g., CETSA) to confirm binding specificity.
  • Genetic validation : CRISPR-mediated PARP-1/2 knockout to isolate compound effects .
  • Dose-response profiling : Compare IC₅₀ values across PARP family members (e.g., PARP-3, TNKS1/2) to rule out cross-reactivity .

Q. What strategies optimize PARP-1/2-IN-1’s bioavailability and pharmacokinetics in preclinical models?

  • Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility.
  • Metabolic stability : Assess liver microsomal half-life (e.g., human/rodent microsomes) and modify substituents to reduce CYP450 metabolism.
  • Pharmacodynamic markers : Monitor PARylation inhibition in blood/tumor tissues via ELISA or immunofluorescence .

Q. How should researchers design combination therapies using PARP-1/2-IN-1 to overcome resistance mechanisms?

  • Rationale : Pair with ATR/ATM inhibitors to exacerbate replication stress or immune checkpoint inhibitors (e.g., anti-PD-1) to enhance immunogenic cell death.
  • Experimental design :
  • Synergy screening : Use Chou-Talalay combination index (CI) in 3D spheroid models.
  • Resistance models : Generate PARP-1/2-IN-1-resistant cell lines via chronic exposure and profile mutations (e.g., PARP1 secondary mutations) via whole-exome sequencing .

Q. What statistical methods are critical for analyzing PARP-1/2-IN-1’s dose-response and synergy data?

  • Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
  • CompuSyn software for combination index (CI) quantification.
  • Kaplan-Meier survival curves with log-rank tests for in vivo efficacy studies .

Methodological Considerations

Q. How can researchers validate PARP-1/2-IN-1’s target engagement in live cells?

  • Cellular thermal shift assay (CETSA) : Monitor PARP-1/2 stability after compound treatment and heating.
  • Fluorescence polarization assays : Use labeled PARP substrates (e.g., biotinylated NAD⁺) to measure inhibition kinetics .

Q. What controls are essential in PARP-1/2-IN-1 studies to ensure data reproducibility?

  • Positive controls : Olaparib or Talazoparib for PARP inhibition benchmarks.
  • Negative controls : Wild-type cells (non-BRCA-mutant) to confirm synthetic lethality.
  • Vehicle controls : DMSO-treated cohorts to exclude solvent effects .

Data Interpretation and Gaps

Q. How to address conflicting reports on PARP-1/2-IN-1’s efficacy in homologous recombination-proficient cancers?

  • Subtype stratification : Analyze efficacy in tumors with alternative HR defects (e.g., PALB2 mutations).
  • Biomarker discovery : Use RNA-seq to identify predictive signatures (e.g., Schlafen 11 expression) .

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